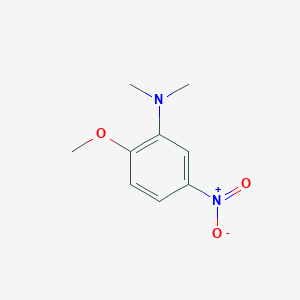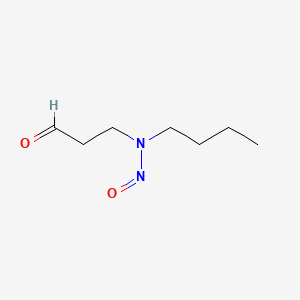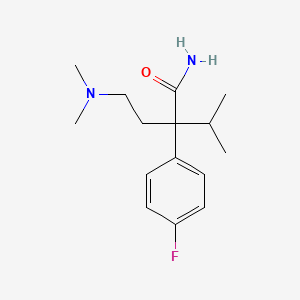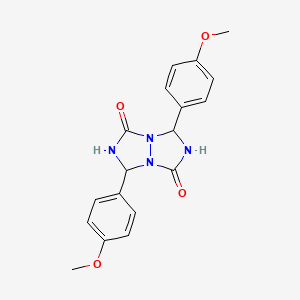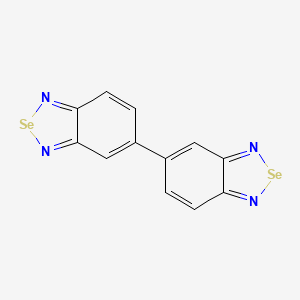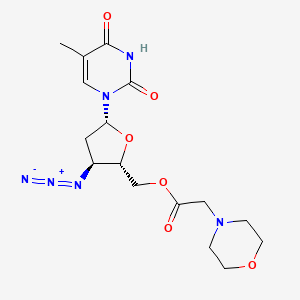
Thymidine, 3'-azido-3'-deoxy-, 5'-(4-morpholineacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Protection: The 5’-hydroxyl group is protected using a protecting group like triphenylmethyl (Trt) chloride.
Morpholine Acetate Addition: The protected thymidine derivative is then reacted with morpholine acetate to introduce the 5’-(4-morpholineacetate) group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine acetate group.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4)
Major Products Formed
Reduction: 3’-amino-3’-deoxythymidine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) has several scientific research applications:
Antiviral Research: It is used as a reverse transcriptase inhibitor in the study of HIV and other retroviruses.
Anticancer Research: The compound is investigated for its potential to inhibit DNA synthesis in cancer cells, leading to cell death.
Molecular Biology: It is used in studies involving DNA synthesis and repair mechanisms.
Microbial Studies: The compound has shown activity against certain bacterial strains, making it useful in antimicrobial research.
作用机制
The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This leads to the inhibition of viral replication in the case of retroviruses and the inhibition of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A reduced form of the compound with similar biological activity.
5’-O-(triphenylmethyl)thymidine: Another thymidine analog with applications in anticancer research.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is unique due to the presence of the morpholine acetate group at the 5’ position. This modification enhances its solubility and potentially its biological activity compared to other thymidine analogs .
属性
CAS 编号 |
125762-97-2 |
|---|---|
分子式 |
C16H22N6O6 |
分子量 |
394.38 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C16H22N6O6/c1-10-7-22(16(25)18-15(10)24)13-6-11(19-20-17)12(28-13)9-27-14(23)8-21-2-4-26-5-3-21/h7,11-13H,2-6,8-9H2,1H3,(H,18,24,25)/t11-,12+,13+/m0/s1 |
InChI 键 |
VUDHUKKUITYNHN-YNEHKIRRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCOCC3)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCOCC3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

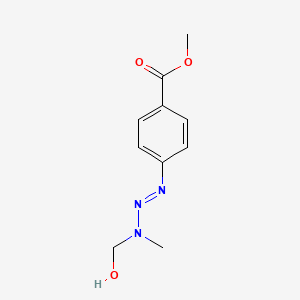
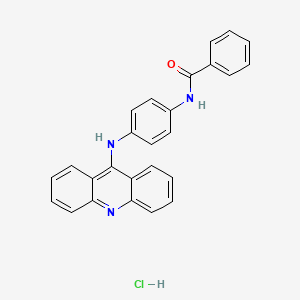
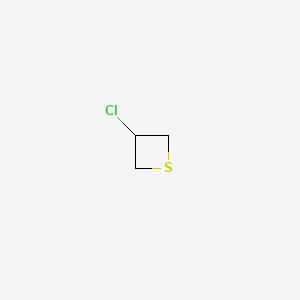
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
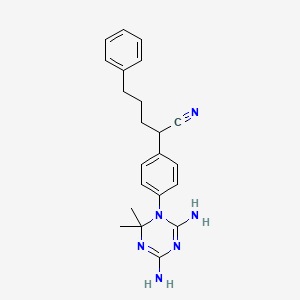
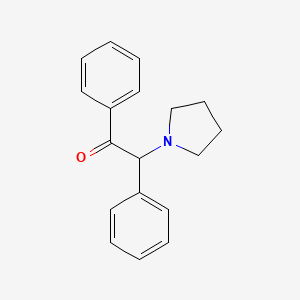
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
